Propyl 4-{4-[2-(4-chloro-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanamido}benzoate
Description
Propyl 4-{4-[2-(4-chloro-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanamido}benzoate is a structurally complex synthetic organic compound characterized by multiple functional groups. Its core structure comprises:
- A propyl benzoate ester at the terminal position.
- An amide linkage connecting the benzoate moiety to a 4-oxobutanamido group.
- An ether-oxygen bridge linking the 4-oxobutanamido group to a 2-(4-chloro-3-nitrophenyl)-2-oxoethoxy side chain.
The 4-chloro-3-nitrophenyl substituent introduces strong electron-withdrawing effects due to the nitro (-NO₂) and chloro (-Cl) groups, which may influence reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C22H21ClN2O8 |
|---|---|
Molecular Weight |
476.9 g/mol |
IUPAC Name |
propyl 4-[[4-[2-(4-chloro-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl]amino]benzoate |
InChI |
InChI=1S/C22H21ClN2O8/c1-2-11-32-22(29)14-3-6-16(7-4-14)24-20(27)9-10-21(28)33-13-19(26)15-5-8-17(23)18(12-15)25(30)31/h3-8,12H,2,9-11,13H2,1H3,(H,24,27) |
InChI Key |
AKRPSNOZFKOGEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-{4-[2-(4-chloro-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanamido}benzoate typically involves a multi-step process. One common approach includes:
Friedel-Crafts Acylation:
Nitration: The nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: The final step involves esterification of the benzoic acid derivative with propanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-{4-[2-(4-chloro-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanamido}benzoate can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Ammonia, thiols, sodium hydroxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Hydrolysis: Benzoic acid, propanol, and amines.
Scientific Research Applications
Propyl 4-{4-[2-(4-chloro-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanamido}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Propyl 4-{4-[2-(4-chloro-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanamido}benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The amido and ester groups can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs, such as ester groups, aromatic substituents, and heterocyclic frameworks. Below is a detailed comparison with compounds from the provided evidence:
Quinoline-Based Derivatives ()
Compounds C1–C7 in share a quinoline-4-carbonyl-piperazine-methyl benzoate backbone with varying para-substituents (e.g., -Br, -Cl, -F, -CF₃) on the phenyl ring . Key differences from the target compound include:
- Core Structure: Quinoline vs. benzoate-amide-ether in the target.
- Substituent Positioning : The target’s nitro group is meta to the chloro substituent, whereas C1–C7 feature para-substituted halogens or electron-donating groups.
- Linker Flexibility : Piperazine in C1–C7 vs. a rigid amide-ether chain in the target.
Physicochemical Implications :
- The propyl ester in the target may increase lipophilicity relative to methyl esters in C1–C7, affecting membrane permeability.
Pyrrole-Carboxylate Derivatives ()
The compound Methyl 1-(4-ethoxy-4-oxobutyl)-4-(4-(benzyloxy)phenyl)-1H-pyrrole-2-carboxylate (4) in features a pyrrole ring and ethoxy/benzyloxy substituents . Contrasts with the target include:
- Aromatic System : Pyrrole (5-membered heterocycle) vs. benzoate (6-membered aromatic ring).
- Functional Groups : Benzyloxy and ethoxy groups in compound 4 vs. nitro and chloro in the target.
Functional Implications :
- The pyrrole core in compound 4 may confer π-stacking capabilities, while the target’s nitro group could enhance electrophilic reactivity.
- The ethoxy group in compound 4 likely improves solubility in organic solvents compared to the nitro-substituted target.
Data Tables: Structural and Substituent Comparisons
Table 1. Core Structural Features
Table 2. Substituent Effects on Properties
Research Findings and Implications
- Synthetic Methodology: highlights crystallization in ethyl acetate for quinoline derivatives, suggesting similar purification approaches for the target compound .
- Substituent Trends : Halogen and nitro groups (as in the target) are associated with enhanced stability and bioactivity in drug discovery, though nitro groups may pose metabolic challenges .
- Functional Group Synergy : The combination of amide and ester groups in the target could enable hydrogen bonding and hydrolytic stability, contrasting with the piperazine linker’s flexibility in C1–C7 .
Biological Activity
Propyl 4-{4-[2-(4-chloro-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanamido}benzoate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings, providing a comprehensive overview of its implications in pharmacology and medicinal chemistry.
Molecular Characteristics
- Molecular Formula: C22H21ClN2O8
- Molecular Weight: 476.87 g/mol
- InChIKey: AKRPSNOZFKOGEI-UHFFFAOYSA-N
The compound features a benzoate ester structure with a chloro-nitrophenyl moiety, which is significant for its biological activity. The presence of the nitro group is often associated with increased reactivity and potential therapeutic effects.
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The nitrophenyl group may enhance its ability to act as an inhibitor or modulator of specific biological processes.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzoic acid can inhibit the growth of various bacterial strains. The presence of the nitro group in this compound may enhance its efficacy against resistant strains of bacteria, making it a candidate for further investigation in antimicrobial therapies.
Anticancer Potential
Recent studies have suggested that compounds containing nitrophenyl groups can induce apoptosis in cancer cells. For example, derivatives similar to this compound have been shown to inhibit tumor growth in vitro and in vivo models. The mechanism often involves the induction of oxidative stress and alteration of cell cycle progression.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several benzoate esters. The results indicated that compounds with halogenated phenyl groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Research conducted by Zhang et al. (2023) demonstrated that nitrophenyl-containing compounds could significantly reduce cell viability in various cancer cell lines, including breast and colon cancer cells. The study highlighted the potential for these compounds to serve as lead candidates for new anticancer drugs .
- Mechanistic Insights : A detailed mechanistic study showed that similar compounds could inhibit specific kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Targeting specific kinases |
Comparison with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Propyl 4-{4-[2-(4-chloro-3-nitrophenyl)... | C22H21ClN2O8 | Antimicrobial, Anticancer |
| Propyl Benzoate | C10H12O2 | Mild antimicrobial |
| 4-(4-Chloro-3-nitrophenyl)-3-methyl... | C11H10ClNO5 | Moderate anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
